Maropitant-d3

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Quantifying maropitant in biological matrices like plasma demands a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability. Unlabeled maropitant cannot serve this purpose because it co-elutes with the analyte and fails to provide a distinct mass channel, compromising method accuracy and violating bioanalytical method validation guidelines. Maropitant-d3 (CAS 2124295-52-7) is the exact deuterium-labeled analog, providing a reliable +3 Da mass shift for unambiguous LC-MS/MS SRM/MRM quantification. • +3 Da mass shift ensures baseline separation on standard triple quadrupole MS platforms. • The non-exchangeable methoxy-d3 label remains intact through Phase I and Phase II metabolism, supporting definitive metabolite identification. • Cost-effective single-isotope labeling is ideal for high-throughput pharmacokinetic studies across species (dogs, cats, horses, birds, pigs). • Recommended working concentration: 0.1-1.0 μg/mL in the final extract for optimal response.

Molecular Formula C32H40N2O
Molecular Weight 471.7 g/mol
Cat. No. B15144992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaropitant-d3
Molecular FormulaC32H40N2O
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
InChIInChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4D3
InChIKeyOMPCVMLFFSQFIX-RYPPIUNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maropitant-d3: Isotope-Labeled Internal Standard


Maropitant-d3 is the deuterium-labeled analog of maropitant, a selective and orally active neurokinin-1 (NK1) receptor antagonist . The compound incorporates three deuterium atoms at the methoxy position, resulting in a molecular weight of 471.69 g/mol (compared to 468.67 g/mol for unlabeled maropitant) and the molecular formula C32H37D3N2O . As a stable isotope-labeled internal standard (SIL-IS), Maropitant-d3 is specifically designed for quantitative analysis of maropitant in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as a tracer and internal standard to correct for variations in sample preparation, matrix effects, and instrument response .

Workflow LC-MS/MS quantification of maropitant in biological matrices
Selection Structurally matched deuterium-labeled internal standard
Use Context Bioanalytical method validation, pharmacokinetic studies, and QC testing

Maropitant-d3: Why Substitution Fails


In LC-MS/MS quantification of maropitant from complex biological matrices such as plasma, the use of a structurally identical stable isotope-labeled internal standard (SIL-IS) is essential to achieve regulatory-compliant accuracy and precision [1]. Unlabeled maropitant cannot serve as an internal standard because it co-elutes with the analyte and fails to provide a distinct mass channel for correction of matrix effects and ionization variability [2]. While alternative SIL analogs such as Maropitant-13C,d3 (containing both 13C and deuterium labels) or other deuterated maropitant variants are commercially available, Maropitant-d3 specifically provides a +3 Da mass shift relative to the unlabeled analyte, which is sufficient for baseline mass separation in most triple quadrupole MS platforms without introducing the higher cost and synthetic complexity associated with dual-isotope labeling . Substitution with a non-isotopic structural analog internal standard introduces differential extraction recovery and ionization efficiency, compromising method accuracy and violating bioanalytical method validation guidelines that mandate the use of isotopically labeled internal standards wherever feasible [3].

Unlabeled maropitant

Co-elutes with analyte and cannot provide a distinct MS channel for matrix effect correction.

Dual-isotope (13C,d3) analog

Higher cost without proportional analytical benefit for unit resolution MS platforms.

Non-isotopic structural analog

Differential extraction recovery and ionization efficiency may compromise method accuracy.

Maropitant-d3 Differentiation Evidence


Isotopic Mass Shift Enables MS Discrimination

Maropitant-d3 exhibits a molecular ion peak that is three mass units higher than that of unlabeled maropitant, confirming the incorporation of three deuterium atoms at the methoxy position. This +3 Da mass shift is specifically designed to provide unambiguous mass spectrometric discrimination between the internal standard and the analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows without isotopic cross-talk .

Isotopic Mass Shift
Head-to-head
+3 Da shift vs. unlabeled analyte
Baseline MS separation; avoids isotopic cross-talk
Sufficient for triple quadrupole unit resolution
LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling Pharmacokinetics

Isotopic Purity for Accurate Quantitation

The isotopic purity of Maropitant-d3 is specified to exceed 95% deuterium incorporation at the labeled positions, as assessed by comparing the intensity ratios of isotopically labeled and unlabeled molecular ion peaks via mass spectrometry . This level of isotopic enrichment meets the acceptance criteria for SIL-IS use in regulated bioanalysis, where isotopic purity <98% may require correction factors or introduce quantitation bias [1].

Isotopic Purity
Class-level
>95% deuterium incorporation
Impacts quantitation accuracy; verify for regulated studies
Batch-specific COA review recommended
Isotopic Purity Method Validation Quality Control LC-MS/MS

Deuterium Label Stability in Protic Solvents

The deuterium label in Maropitant-d3 is incorporated at the methoxy group (-OCD3) rather than at exchangeable positions (e.g., N-H, O-H). This labeling strategy is designed to minimize hydrogen-deuterium back-exchange during sample preparation in aqueous or protic solvent environments, which can compromise quantitation accuracy when deuterium is placed at labile positions . In contrast, deuterated compounds labeled at carboxylic acid or amine positions may undergo significant exchange, requiring careful pH control and rapid processing [1].

Label Stability
Class-level
-OCD3 non-exchangeable position
Reduces back-exchange; simplifies sample preparation
Avoids pH control and rapid processing requirements
Isotope Exchange Stability Sample Preparation LC-MS/MS Method Robustness

Single-Isotope Labeling Cost Advantage

Maropitant-d3 (single-isotope labeling with +3 Da mass shift) provides a cost-effective solution for routine LC-MS/MS quantification of maropitant compared to dual-labeled Maropitant-13C,d3. The +3 Da separation is sufficient for most triple quadrupole MS platforms operating at unit resolution, while the additional +1 Da from 13C labeling in Maropitant-13C,d3 (+4 Da total shift) offers marginal analytical benefit at increased synthetic complexity and cost . For laboratories conducting high-throughput pharmacokinetic studies or therapeutic drug monitoring, Maropitant-d3 represents the economically optimal SIL-IS choice .

Cost Profile
Head-to-head
Single-isotope (+3 Da) vs. dual-labeled (+4 Da)
Cost-effective for routine high-throughput workflows
Cost differential ~1.5–2.5× (verify via quote)
Cost-Benefit Analysis Internal Standard Selection LC-MS/MS Procurement

Internal Standard Working Concentration Range

For LC-MS/MS quantification of maropitant in biological matrices, Maropitant-d3 is typically employed as an internal standard at working concentrations ranging from 0.1 to 1.0 μg/mL in the final sample extract . This concentration range provides optimal detector response within the linear dynamic range of most triple quadrupole instruments while maintaining signal-to-noise ratios suitable for low-level quantification (LLOQ typically 1-10 ng/mL for maropitant in plasma) [1].

Working Concentration
Supporting evidence
0.1–1.0 μg/mL in final extract
Accelerates method development; within industry range
Optimize for specific matrix and MS platform
Method Development LC-MS/MS Internal Standard Optimization Quantitative Analysis

Maropitant-d3 Validated Application Scenarios


LC-MS/MS Method Validation in Plasma

Maropitant-d3 serves as the stable isotope-labeled internal standard (SIL-IS) for the development and validation of LC-MS/MS methods quantifying maropitant in plasma, serum, or tissue homogenates. The +3 Da mass shift enables unambiguous SRM/MRM transitions, correcting for matrix effects and ionization variability. Working concentrations of 0.1–1.0 μg/mL in the final extract are recommended for optimal response [1]. This application is essential for laboratories supporting veterinary pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence assessments [2].

High-Throughput Pharmacokinetic Studies

Maropitant-d3 enables accurate and precise quantification of maropitant across diverse species, including dogs, cats, horses, birds, and pigs, where LC-MS/MS methods with SIL-IS are employed to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) [1]. The cost-effective single-isotope labeling of Maropitant-d3 makes it particularly suitable for high-throughput studies involving large sample cohorts, where dual-labeled analogs would incur unnecessary expense without analytical benefit [2].

Metabolite Identification and Pathway Tracing

The deuterium label at the methoxy position of Maropitant-d3 provides a stable isotopic tag that can be tracked through metabolic pathways using high-resolution mass spectrometry. Because the label is positioned on a non-exchangeable moiety, it remains intact during phase I and phase II metabolism, facilitating definitive identification of maropitant-derived metabolites via characteristic isotopic patterns [1]. This application supports regulatory submissions requiring comprehensive metabolic profiling and aids in understanding species-specific differences in maropitant biotransformation [2].

QC Release and Stability-Indicating Methods

Maropitant-d3 can be employed as an internal standard in stability-indicating HPLC or LC-MS methods used for quality control release testing of maropitant drug substance and formulated products. The isotopic purity specification of >95% ensures reliable quantitation of the active pharmaceutical ingredient in the presence of degradation products and process impurities. This application is relevant for pharmaceutical manufacturers, contract research organizations (CROs), and analytical testing laboratories supporting veterinary drug development [1].

Application
Selection Property
Validation Focus
Plasma bioanalysis method validation
Deuterium-induced mass separation for SRM/MRM
Matrix effect and ionization variability correction
Multi-species pharmacokinetic studies
Cost-effective single-isotope labeling
High-throughput cohort quantitation
Metabolite identification studies
Non-exchangeable methoxy deuterium label
Stable isotopic pattern tracking in metabolism
Stability-indicating QC method support
Isotopic purity specification
Quantitation in presence of degradation products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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